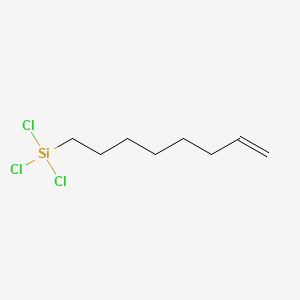

7-Octenyltrichlorosilane

Descripción

Overview of Organosilicon Compounds in Advanced Materials Science

Organosilicon compounds, a diverse class of molecules containing carbon-silicon bonds, are fundamental to modern materials science. iust.ac.irbohrium.com The versatility of silicon allows it to form a variety of chemical bonds with carbon and other elements like oxygen and nitrogen, leading to an extensive range of molecules including silanes, siloxanes, and silsesquioxanes. iust.ac.ir These compounds are characterized by unique properties such as high thermal stability, chemical inertness, and flexibility, making them invaluable as building blocks for advanced materials. iust.ac.ir Their applications are widespread, serving as coatings, adhesives, sealants, and modifiers to impart properties like water repellency and thermal resistance. iust.ac.ir In fields ranging from electronics to pharmaceuticals, organosilicon compounds are employed as dielectric materials, drug delivery agents, and synthetic intermediates, highlighting their significance in developing innovative technologies. iust.ac.irbohrium.com

Significance of Silane (B1218182) Coupling Agents in Interfacial Science

Silane coupling agents are a critical subgroup of organosilicon compounds that function at the boundary between different materials, known as the interface. Their primary role is to create a durable, water-resistant bond between inorganic materials (like glass fibers, silica (B1680970), or metal oxides) and organic polymers. researchgate.netscientific.net This function is crucial in the manufacturing of composite materials, where the incompatibility between hydrophilic inorganic surfaces and hydrophobic organic polymers can lead to weak interfacial adhesion and, consequently, poor mechanical properties. researchgate.net

Contextualizing 7-Octenyltrichlorosilane (B132810) within Functional Organosilane Research

This compound (OTS) is a functional organosilane with the chemical formula C₈H₁₅Cl₃Si. smolecule.com It is distinguished by its two primary functional components: a highly reactive trichlorosilyl (B107488) (-SiCl₃) head group and an eight-carbon chain with a terminal vinyl group (a carbon-carbon double bond). smolecule.com The synthesis of this compound is commonly achieved through the hydrosilylation of 1-octene (B94956) with trichlorosilane (B8805176), a reaction often catalyzed by platinum complexes. rsc.orglibretexts.org

The trichlorosilyl group enables the molecule to readily react with and anchor to hydroxylated surfaces, such as silicon wafers, glass, and various metal oxides, forming robust siloxane bonds. smolecule.comnih.gov What sets this compound apart from saturated analogues like n-octyltrichlorosilane is its terminal octenyl group. researchgate.net This vinyl group provides a site for further chemical reactions, such as polymerization or "click" chemistry, allowing for the covalent grafting of the surface to a polymer matrix or the attachment of other functional molecules. smolecule.comresearchgate.net This dual reactivity makes it a versatile tool for creating well-defined, functionalized surfaces and self-assembled monolayers (SAMs). smolecule.comacs.orgchemicalbook.com

Below are the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 52217-52-4 smolecule.comlookchem.com |

| Molecular Formula | C₈H₁₅Cl₃Si smolecule.comchemspider.com |

| Molecular Weight | 245.65 g/mol lookchem.comechemi.com |

| Appearance | Colorless, transparent liquid smolecule.com |

| Boiling Point | 223-224 °C gelest.comgelest.comalfa-chemistry.com |

| Density | 1.07 g/mL at 25 °C gelest.comalfa-chemistry.comguidechem.com |

| Refractive Index | n20/D 1.458 lookchem.comlookchem.com |

| Flash Point | 94 °C (201 °F) gelest.comalfa-chemistry.com |

| Melting Point | < 0 °C lookchem.comgelest.com |

This table is interactive. Users can sort and filter the data.

Research Gaps and Motivations for Advanced Studies on this compound

Research has successfully demonstrated the utility of this compound in various applications, including the functionalization of multiwalled carbon nanotubes (MWNTs) for enhanced dispersion in silicone composites and the creation of high-quality SAMs on silicon substrates. researchgate.netacs.org Studies show that its use can significantly improve the mechanical properties of nanocomposites; for instance, a 0.2 wt% loading of MWNTs functionalized with this compound increased the Young's modulus of a silicone elastomer by up to 50%. researchgate.net This improvement is attributed to the covalent bonds formed between the terminal vinyl groups of the silane and the polymer matrix. researchgate.net Furthermore, it has been used to create tailored surfaces for biomedical applications, such as platforms for detecting Alzheimer's disease biomarkers. nih.gov

Despite these successes, significant research gaps and opportunities for advanced studies remain. Current research often focuses on a limited set of substrates and polymer matrices. There is a clear motivation to explore the application of this compound with a broader range of nanomaterials and advanced polymers to develop novel composites with tailored properties.

A summary of key research findings is provided below.

| Research Area | Key Finding | Reference |

| Nanocomposites | Functionalization of MWCNTs with 7-OTCS increased the Young's modulus of silicone composites by up to 50% at 0.2 wt% loading. | researchgate.net |

| Surface Chemistry | Forms uniform, high-coverage self-assembled monolayers (SAMs) on Si(100) wafers via contact printing. | acs.org |

| Biomedical Surfaces | Used for controlled surface functionalization of silicon wafers to create immune-sensing platforms for Alzheimer's disease biomarkers. | nih.gov |

This table is interactive. Users can sort and filter the data.

Furthermore, while the formation of SAMs is established, a deeper investigation into the precise structure and morphology of the interfacial layer under varied deposition conditions is needed. researchgate.net Advanced surface characterization techniques could provide new insights into optimizing these layers for specific functions. The reactivity of the terminal vinyl group is a key advantage, yet its full potential has not been realized. Future research could focus on leveraging this group for more complex surface engineering, using advanced synthetic methods like surface-initiated polymerization or click chemistry to create multifunctional surfaces for applications in microfluidics, advanced sensors, and nanoelectronics. smolecule.com Finally, while hydrosilylation is the standard synthesis method, the development of more sustainable, efficient, and selective catalytic systems, perhaps using earth-abundant metals, presents another important avenue for future research in organosilane chemistry. rsc.orgepfl.ch

Structure

3D Structure

Propiedades

IUPAC Name |

trichloro(oct-7-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h2H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFISPHKHJHQREG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068717 | |

| Record name | Trichloro-7-octenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52217-52-4 | |

| Record name | 7-Octenyltrichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52217-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trichloro-7-octen-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052217524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trichloro-7-octen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloro-7-octenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro-7-octenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Octenyltrichlorosilane and Precursors

Hydrosilylation Reactions in Organosilane Synthesis

Hydrosilylation is a versatile and widely used method for forming silicon-carbon bonds, crucial in the production of organosilicon compounds. The reaction typically involves an unsaturated organic molecule, such as an alkene or alkyne, and a hydridosilane. This addition reaction is generally promoted by a catalyst, most commonly from the platinum group metals. While the reaction can be initiated by UV radiation or high temperatures, catalytic pathways are favored for their efficiency and control. nih.gov

Catalytic Systems in Hydrosilylation of Alkenes with Trichlorosilane (B8805176)

The choice of catalyst is paramount in hydrosilylation as it dictates the reaction's rate, regioselectivity, and efficiency. Catalysts based on transition metals are particularly effective, with platinum-based systems being the most common. mdpi.com However, ongoing research focuses on developing more cost-effective and sustainable alternatives using earth-abundant metals. nih.gov

Platinum complexes are highly active and widely used catalysts for the hydrosilylation of alkenes. acs.org Among the most historically significant and effective is chloroplatinic acid (H₂PtCl₆), often referred to as Speier's catalyst. qualitas1998.netsigmaaldrich.com This catalyst, reported by Speier in 1957, is highly selective and efficient, capable of catalyzing the reaction at room temperature to afford high yields with minimal side products. qualitas1998.net Under optimal conditions, catalyst loadings as low as 10 ppm can achieve complete reaction. qualitas1998.net

Another prominent platinum catalyst is Karstedt's catalyst, a Pt(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms). mdpi.comnih.gov It is known for its high activity at low concentrations. mdpi.com The mechanism for these platinum-catalyzed reactions is generally accepted to follow the Chalk-Harrod mechanism or a variation thereof. acs.orgnih.gov

| Catalyst Name | Chemical Formula/Description | Key Features |

| Speier's Catalyst | H₂PtCl₆ | Highly selective and efficient, active at room temperature. qualitas1998.net |

| Karstedt's Catalyst | Pt₂(dvtms)₃ | Pt(0) complex, very high activity at low loadings. mdpi.comnih.gov |

| Ashby's Catalyst | Platinum-cyclovinylmethylsiloxane complex | Pt(0) complex with increased stability. mdpi.com |

Interactive Data Table: Comparison of Common Platinum-Based Hydrosilylation Catalysts.

Due to the high cost associated with platinum, significant research has been devoted to developing catalysts based on other, more abundant transition metals. nih.gov Complexes of palladium, rhodium, nickel, cobalt, and iron have all been shown to catalyze hydrosilylation reactions. mdpi.comlibretexts.org

Palladium: Palladium-based systems can show exceptional catalytic activity. For the hydrosilylation of 1-octene (B94956) with trichlorosilane, specific chiral palladium complexes have been used to achieve high regioselectivity. libretexts.org

Nickel: Nickel catalysts, particularly those with α-diimine ligands, have been developed as highly active and scalable alternatives for the anti-Markovnikov hydrosilylation of alkenes like 1-octene. acs.orgprinceton.edu These systems can operate with air-stable precursors. princeton.edu

Cobalt and Iron: Pincer complexes of iron and cobalt have been explored for regioselective alkene hydrosilylation. nih.gov Depending on the ligand and metal, these catalysts can favor either the Markovnikov or anti-Markovnikov product. nih.govresearchgate.net

Manganese: Manganese carbonyl complexes have been shown to efficiently catalyze the hydrosilylation of non-activated alkenes, offering a pathway to designing more robust and efficient catalysts from earth-abundant metals. acs.org

Some research also explores metal-free and solvent-free conditions. For instance, radical-mediated hydrosilylation can be initiated by a small amount of air (dioxygen) or catalytic amounts of sodium tert-butoxide under solvent-free conditions. researchgate.netrsc.org

Reaction Conditions and Optimization Strategies

Optimizing reaction conditions is critical for maximizing the yield and purity of 7-Octenyltrichlorosilane (B132810) while minimizing side reactions such as alkene isomerization. mdpi.com Key parameters include the choice of solvent, atmospheric conditions, temperature, and pressure.

Hydrosilylation reactions are often performed without a solvent, especially in industrial settings, to reduce costs and simplify purification. researchgate.netaiche.org When solvents are used, they are typically non-polar and aprotic, such as toluene or dichloromethane, to avoid reaction with the chlorosilane functional groups. mdpi.com

An inert atmosphere (e.g., argon or nitrogen) is generally required for these reactions. This is crucial for several reasons:

It prevents the oxidation of the catalyst, which can lead to deactivation.

It avoids side reactions that can be initiated by oxygen. mdpi.com

It ensures the stability of the hydridosilane, which can be sensitive to moisture and air.

However, some novel catalytic systems are being developed to be more robust and air-stable. princeton.edu In specific cases of radical-initiated reactions, air can even function as the initiator. researchgate.net

The kinetics of hydrosilylation are strongly influenced by temperature. The reaction is exothermic, and the rate can be controlled by adjusting the reaction temperature and catalyst concentration. nih.gov

Temperature: While highly active catalysts like Speier's can facilitate the reaction at room temperature, industrial processes may use elevated temperatures to increase the reaction rate and throughput. qualitas1998.netresearchgate.net For instance, studies on heterogeneous platinum catalysts have shown that calcination and reaction temperatures significantly impact catalytic performance, with optimal temperatures leading to higher turnover numbers. researchgate.net However, excessively high temperatures can promote side reactions like alkene isomerization. mdpi.com Some catalyst systems are designed with inhibitors that prevent the reaction at room temperature for storage but allow for rapid curing at elevated temperatures. nih.gov

Pressure: Most hydrosilylation reactions for synthesizing compounds like this compound are conducted at atmospheric pressure. qualitas1998.net The influence of pressure on the reaction kinetics is generally less pronounced than temperature, although it can be a factor when dealing with gaseous reactants like ethylene (B1197577). researchgate.netrsc.org The primary focus for liquid-phase reactions remains on optimizing catalyst loading and temperature.

Mechanistic Pathways of Hydrosilylation in this compound Synthesis

The mechanism of platinum-catalyzed hydrosilylation for the synthesis of this compound is generally understood to proceed via one of two primary catalytic cycles: the Chalk-Harrod mechanism or the modified Chalk-Harrod mechanism. mdpi.comnih.govacs.orgacs.org

Chalk-Harrod Mechanism: First proposed in the 1960s, this mechanism is widely accepted for many platinum-catalyzed hydrosilylation reactions. nih.gov The key steps are:

Oxidative Addition: The hydrosilane (trichlorosilane) undergoes oxidative addition to the low-valent platinum catalyst (Pt(0)), forming a Pt(II) intermediate with Pt-H and Pt-Si bonds.

Olefin Coordination: The alkene (1-octene) coordinates to the platinum center.

Migratory Insertion: The coordinated alkene inserts into the platinum-hydrogen (Pt-H) bond. This step is typically regioselective, leading to the formation of the terminal alkyl-platinum complex, which dictates the final anti-Markovnikov product.

Reductive Elimination: The final product, this compound, is released from the platinum center through reductive elimination of the C-Si bond, regenerating the active Pt(0) catalyst. nih.gov

Modified Chalk-Harrod Mechanism: An alternative pathway, the modified Chalk-Harrod mechanism, has also been proposed. mdpi.comacs.orgacs.org In this variation, the order of events after the initial oxidative addition differs.

Oxidative Addition: Similar to the original mechanism, trichlorosilane adds to the Pt(0) catalyst.

Olefin Coordination: 1-octene coordinates to the resulting Pt(II) complex.

Migratory Insertion: The key difference lies in this step, where the alkene inserts into the platinum-silicon (Pt-Si) bond rather than the Pt-H bond.

Reductive Elimination: The C-H bond is then formed via reductive elimination to release the this compound product and regenerate the catalyst.

For many platinum-catalyzed systems, including the synthesis of this compound from 1-octene and trichlorosilane, the classic Chalk-Harrod mechanism is considered the more likely pathway. acs.org However, the operative mechanism can be influenced by the specific catalyst, ligands, and substrates involved. nih.govacs.org

Advanced Synthetic Techniques and Scale-Up Considerations

Innovations in chemical engineering and process chemistry have led to advanced techniques for the synthesis and purification of this compound, particularly for industrial-scale production.

Continuous Flow Reactor Systems for Enhanced Yields

Continuous flow chemistry offers significant advantages over traditional batch processing for hydrosilylation reactions. ucl.ac.ukrsc.org Utilizing microreactor or packed-bed flow systems can lead to enhanced reaction efficiency, safety, and product purity. rsc.orgresearchgate.net

Advantages of Flow Systems:

Improved Heat Transfer: Hydrosilylation reactions are often exothermic. The high surface-area-to-volume ratio in flow reactors allows for superior temperature control, minimizing side reactions and improving selectivity. researchgate.net

Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous materials at any given moment, which is particularly important when handling reactive compounds like trichlorosilane.

Increased Efficiency: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher conversions and yields. ucl.ac.ukrsc.org Automation of these systems also allows for consistent and reproducible production. ucl.ac.uk

| Parameter | Batch Reactor | Continuous Flow Reactor |

| Heat Transfer | Limited by vessel surface area | Excellent due to high surface-area-to-volume ratio |

| Safety | Higher risk due to large volumes | Inherently safer with small internal volumes |

| Process Control | Less precise | Precise control of temperature, pressure, residence time |

| Scalability | Complex, often requires re-optimization | Simpler, by numbering-up or longer run times |

| Catalyst Separation | Often requires a separate downstream step | Can be integrated using packed beds |

Purification Techniques for High-Purity this compound

Achieving high purity is critical for many applications of this compound, such as in the manufacturing of electronic materials or for self-assembled monolayers. The primary method for purifying this compound is fractional distillation under reduced pressure.

Given its relatively high boiling point (223-224 °C at atmospheric pressure), vacuum distillation is employed to lower the required temperature, thereby preventing thermal degradation of the compound and minimizing unwanted side reactions. The process separates the desired this compound from unreacted starting materials (1-octene and trichlorosilane), the catalyst, and any byproducts. Byproducts can include isomers with internal double bonds or products from telomerization.

Typical Purification Steps:

Catalyst Removal/Neutralization: The crude reaction mixture may first be treated to remove or deactivate the platinum catalyst.

Fractional Distillation: The mixture is heated in a distillation column under vacuum. The different components separate based on their boiling points.

Fraction Collection: Fractions are collected at different temperature ranges, with the fraction corresponding to the boiling point of this compound being the high-purity product.

The effectiveness of the distillation is monitored using analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the purity and structural integrity of the final product.

Derivatization Strategies of the Octenyl Moiety in this compound

The presence of a terminal alkene group in this compound provides a reactive handle for a wide range of chemical modifications, allowing for the synthesis of diverse functionalized silanes. These transformations can be performed on the this compound directly or after converting the trichlorosilyl (B107488) group to a more stable functionality, such as a trialkoxysilane.

Chemical Transformations of the Terminal Alkene Group

The terminal C=C double bond undergoes many of the classic reactions characteristic of alkenes. This versatility allows for the introduction of various functional groups at the terminus of the C8 chain.

Key Derivatization Reactions:

Hydrogenation: Catalytic hydrogenation can reduce the double bond to yield n-octyltrichlorosilane.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond results in the formation of a 7,8-dihalo-octyltrichlorosilane.

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) converts the alkene to an epoxide, yielding (7,8-epoxyoctyl)trichlorosilane. This epoxide can be subsequently opened by various nucleophiles to introduce a wide array of functionalities.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the double bond, producing an 8-hydroxyoctyltrichlorosilane after oxidation. This introduces a terminal alcohol group.

Diels-Alder Reaction: If the alkene is first isomerized to a conjugated diene, it can participate as a diene in Diels-Alder cycloadditions.

Polymerization: The terminal vinyl group can be involved in polymerization reactions, either as a monomer or a co-monomer, to produce silicon-functionalized polymers.

| Reaction | Reagents | Functional Group Introduced |

| Hydrogenation | H₂, Pd/C | Alkane |

| Epoxidation | m-CPBA | Epoxide |

| Hydroboration-Oxidation | 1. BH₃-THF, 2. H₂O₂, NaOH | Primary Alcohol (-OH) |

| Bromination | Br₂ | Vicinal Dibromide (-Br, -Br) |

| Ozonolysis | 1. O₃, 2. DMS or Zn/H₂O | Aldehyde (-CHO) |

These transformations significantly expand the utility of this compound as a molecular building block and surface modification agent.

Chemical Reactivity and Mechanistic Investigations of 7 Octenyltrichlorosilane

Surface Reaction Mechanisms with Hydroxyl-Terminated Substrates

The foundational chemistry enabling the formation of a stable monolayer from 7-octenyltrichlorosilane (B132810) involves the creation of robust siloxane (Si-O-Si) bonds. This occurs through two primary condensation reactions. First, the hydrolyzed silane (B1218182) molecule reacts with the hydroxyl groups (-OH) present on the substrate surface, forming a covalent silicon-oxygen-substrate bond. This anchors the molecule to the surface.

Simultaneously, adjacent hydrolyzed this compound molecules react with each other. The hydroxyl groups of one silanol (B1196071) intermediate condense with those of a neighboring molecule, releasing water and forming a cross-linked siloxane network parallel to the substrate surface. This lateral polymerization is crucial for the formation of a densely packed and stable organic film. However, uncontrolled polymerization in the bulk solution, often due to excessive water, can lead to the formation of polysiloxane aggregates that deposit on the surface, compromising the uniformity of the monolayer. bohrium.comnih.gov

The initial and rate-determining step in the surface reaction is the hydrolysis of the reactive trichlorosilyl (B107488) (-SiCl₃) headgroup. In the presence of water molecules, the three silicon-chloride (Si-Cl) bonds are sequentially replaced by silicon-hydroxyl (Si-OH) bonds, converting the trichlorosilane (B8805176) into a highly reactive silanetriol intermediate (-Si(OH)₃) and releasing hydrogen chloride (HCl) as a byproduct.

This hydrolysis can be represented by the following reaction:

R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl

Following hydrolysis, the silanetriol intermediates readily undergo condensation reactions. As described previously, this involves reacting with surface hydroxyls and with each other to form the stable siloxane network that constitutes the final monolayer. nih.govacs.org

Water is an essential reactant and catalyst in the formation of organosilane SAMs. A thin layer of adsorbed water, typically present on hydroxyl-terminated surfaces under ambient conditions, provides the necessary medium for the hydrolysis of the trichlorosilyl headgroup. The ambient humidity level, therefore, has a profound impact on the kinetics and morphology of the film.

Studies on similar alkyltrichlorosilanes have demonstrated that the rate of monolayer assembly increases with higher ambient humidity. bohrium.comresearchgate.net For instance, research on octadecyltrichlorosilane (B89594) (OTS) showed that at a relative humidity below 18%, the conversion of silane to the reactive silanol intermediate did not occur over an 11-day period. nih.govscilit.com In contrast, at a relative humidity of 83%, all silane molecules were converted to silanols within two days. nih.govscilit.com

While necessary, excessive water can be detrimental. High humidity can promote rapid hydrolysis and polymerization in the bulk solution before the molecules have a chance to assemble correctly on the surface. This leads to the formation and deposition of polysiloxane particles, resulting in a disordered and non-uniform film. bohrium.com Therefore, controlling ambient humidity is a critical parameter for achieving high-quality, uniform monolayers of this compound.

Table 1: Effect of Relative Humidity on Silane to Silanol Conversion for Alkyltrichlorosilanes This table is based on data for Octadecyltrichlorosilane (OTS), a structurally similar long-chain alkyltrichlorosilane.

| Relative Humidity (%) | Time for Complete Conversion to Silanol | Observation |

|---|---|---|

| < 18% | > 11 days | No significant conversion observed. nih.govscilit.com |

| 83% | 2 days | Complete conversion to silanols. nih.govscilit.com |

Reactions of the Terminal Alkene Group in this compound

The terminal alkene group (-CH=CH₂) of this compound provides a reactive site for post-assembly modification of the monolayer surface. This functionality allows for the attachment of other molecules through various addition reactions, enabling the tailoring of surface properties.

The carbon-carbon double bond of the alkene group is susceptible to attack by free radicals. Free-radical addition reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. researchgate.netbohrium.com A key characteristic of this reaction is its regioselectivity. The attacking radical typically adds to the less substituted carbon of the double bond (the terminal CH₂ group), which results in the formation of a more stable secondary radical on the internal carbon. This leads to what is known as an anti-Markovnikov addition product. researchgate.net This mechanism is fundamental to understanding the oxidative degradation of these surfaces.

The reaction of this compound SAMs with gas-phase hydroxyl radicals (OH) is a critical process in atmospheric chemistry and materials degradation. Studies have shown that the reaction probability for OH radicals with a C8 alkene-terminated SAM is near unity, indicating a highly efficient reaction. nih.gov

The mechanism involves the electrophilic addition of the OH radical to the double bond, initiating a series of reactions. Unlike analogous gas-phase reactions, the surface-tethered nature of the alkyl chains influences the reaction pathways and product distribution. The primary products formed on the surface include organic nitrates and carbonyl compounds. Evidence also suggests the formation of species with C-O bonds, such as alcohols, ethers, or alkyl peroxides. nih.gov Notably, the yield of organic nitrates relative to carbonyls is higher on the surface compared to similar reactions in the gas phase, suggesting that the surface environment alters the branching ratio of the intermediate peroxy radical (RO₂) reactions. nih.gov

Table 2: Product Yields from the Oxidation of this compound SAM by Gas-Phase OH Radicals

| Product Type | Reported Yield (%) | Reference |

|---|---|---|

| Organic Nitrates | 10 ± 4% | nih.gov |

| Carbonyl Compounds | ≤ 7 ± 4% | nih.gov |

Radical Addition Reactions

Thiol-Ene Click Chemistry (Thiol Addition)

The terminal alkene of this compound is susceptible to thiol-ene "click" chemistry, a powerful and efficient method for surface modification and polymer synthesis. This reaction involves the addition of a thiol (R-SH) across the carbon-carbon double bond. The process is most commonly initiated by UV light or a radical initiator and proceeds via a free-radical chain mechanism. wikipedia.org This reaction is classified as a "click" reaction due to its high efficiency, rapid reaction rates, stereoselectivity, and the absence of significant side products. wikipedia.orgnih.gov

The mechanism involves three primary stages: initiation, propagation, and termination. nih.gov

Initiation: A radical initiator, upon exposure to heat or UV light, generates an initial radical species. This radical then abstracts a hydrogen atom from a thiol, creating a highly reactive thiyl radical (RS•).

Propagation: The thiyl radical adds to the terminal alkene of the this compound. This addition occurs in an anti-Markovnikov fashion, where the sulfur atom attaches to the terminal carbon (C8), forming a more stable secondary carbon-centered radical at C7. wikipedia.org This carbon radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and forming the final thioether product. This regenerated thiyl radical can then participate in a new cycle. nih.govnih.gov

Termination: The reaction ceases when two radical species combine.

This step-growth polymerization process allows for the creation of highly uniform and homogeneous networks. nih.gov The photoinitiated nature of the reaction provides excellent spatial and temporal control, making it a valuable technique for surface patterning and the synthesis of functional siloxane materials. bohrium.com

| Step | Description | Reactants | Products |

|---|---|---|---|

| Initiation | Formation of a thiyl radical from a thiol using a radical initiator and/or UV light. | R-SH + Initiator | RS• |

| Propagation | Step 1: Anti-Markovnikov addition of the thiyl radical to the alkene. | RS• + CH₂=CH(CH₂)₆SiCl₃ | RS-CH₂-ĊH(CH₂)₆SiCl₃ (Carbon-centered radical) |

| Step 2: Hydrogen abstraction from another thiol molecule (chain transfer). | RS-CH₂-ĊH(CH₂)₆SiCl₃ + R-SH | RS-CH₂-CH₂(CH₂)₆SiCl₃ (Thioether) + RS• | |

| Termination | Combination of any two radical species to form a stable, non-radical product. | RS• + RS• or RS• + Carbon Radical or Carbon Radical + Carbon Radical | Non-radical species (e.g., R-S-S-R) |

Formation of Organic Nitrates and Carbonyl Compounds on Surfaces

When surfaces functionalized with this compound are exposed to atmospheric oxidants, particularly in polluted environments containing nitrogen oxides (NOx), the terminal alkene group can undergo reactions that lead to the formation of organic nitrates (RONO₂) and carbonyl compounds. These reactions are primarily initiated by the nitrate (B79036) radical (NO₃) at night and by ozone (O₃) during the day. nih.govrsc.org

Reaction with Nitrate Radical (NO₃): The nitrate radical is a significant nighttime oxidant in the troposphere. nih.gov It readily reacts with the double bond of the octenyl group via electrophilic addition. This addition forms a nitrooxy alkyl radical intermediate. In the presence of molecular oxygen (O₂), this radical is rapidly converted into a nitrooxy peroxy radical (RO₂). The subsequent fate of this peroxy radical determines the final products. In environments with nitric oxide (NO), the peroxy radical can react to form a nitrooxy alkoxy radical, which may then decompose or isomerize to yield carbonyl compounds and other products. Alternatively, the peroxy radical can react with NO₂ or other RO₂ radicals, leading to the formation of stable organic nitrates. nih.gov

Reaction with Ozone (O₃): The reaction of the alkene with ozone, known as ozonolysis, proceeds through the Criegee mechanism. mit.edu Ozone undergoes a 1,3-dipolar cycloaddition with the double bond to form a highly unstable primary ozonide (a molozonide). This intermediate rapidly rearranges and cleaves to form a carbonyl compound (in this case, formaldehyde (B43269) from the terminal CH₂ group) and a carbonyl oxide, also known as the Criegee intermediate. mit.edunih.gov

The Criegee intermediate is highly energetic and can undergo several reaction pathways:

Decomposition: It can unimolecularly decompose to form species like hydroxyl radicals (•OH), which are highly reactive atmospheric oxidants. mit.edu

Reaction with Water: In the presence of humidity, it can react with water to form hydroxyalkyl hydroperoxides.

Surface Reactions: On a surface, the Criegee intermediate may be involved in polymerization or aggregation, a phenomenon observed in the ozonolysis of alkene self-assembled monolayers (SAMs). nih.gov

Under conditions with NO₂, the Criegee intermediate can react to form carbonyl compounds and regenerate NO₃. The primary ozonolysis reaction directly cleaves the double bond, leading to the formation of a surface-bound aldehyde and the release of formaldehyde. biu.ac.il Further oxidation of the surface-bound aldehyde can lead to a carboxylic acid.

| Oxidant | Primary Intermediate(s) | Major Product Classes | Relevant Conditions |

|---|---|---|---|

| Nitrate Radical (NO₃) | Nitrooxy alkyl radical, Nitrooxy peroxy radical | Organic Nitrates, Carbonyls (Ketones, Aldehydes) | Nighttime, Presence of NOx |

| Ozone (O₃) | Primary Ozonide, Criegee Intermediate (Carbonyl Oxide) | Carbonyls (Aldehydes), Carboxylic Acids, Hydroxyl Radicals | Daytime or Nighttime |

Olefin Metathesis Reactions

Olefin metathesis is a powerful class of reactions that involves the redistribution of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs catalysts) and molybdenum. masterorganicchemistry.com The general mechanism proceeds through a [2+2] cycloaddition between the catalyst's metal-carbene bond and an alkene, forming a four-membered metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to yield a new alkene and a new metal-carbene, which continues the catalytic cycle. masterorganicchemistry.comillinois.edu

While there are several types of olefin metathesis, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Acyclic Diene Metathesis (ADMET), the applicability to this compound is specific. As a monofunctional, acyclic terminal alkene, this compound can participate in cross-metathesis but not in polymerization via ROMP or ADMET on its own.

Ring-Opening Metathesis Polymerization (ROMP) is a specific type of olefin metathesis that exclusively polymerizes cyclic olefins. wikipedia.org The primary thermodynamic driving force for ROMP is the relief of ring strain in the cyclic monomer, such as norbornene or cyclooctene. youtube.com The reaction proceeds as a chain-growth polymerization, where the cyclic monomer adds to the growing polymer chain, which remains attached to the metal catalyst center. wikipedia.org

Because this compound is an acyclic molecule with no inherent ring strain to be relieved, it cannot undergo homopolymerization via the ROMP mechanism. youtube.com However, it could potentially be used in ROMP systems in other capacities, for instance, as a chain transfer agent to control the molecular weight of a polymer made from a cyclic monomer, or in a subsequent cross-metathesis reaction to end-cap a polymer chain formed by ROMP.

Polymerization of the Alkene Moiety

During reactions intended to functionalize the terminal alkene of this compound, several side reactions can lead to undesired polymerization or oligomerization in solution. The specific side reactions depend heavily on the reaction conditions and the type of initiator or catalyst used.

In the context of free-radical reactions, such as the thiol-ene addition, the primary side reaction is the homopolymerization of the alkene. wikipedia.org The carbon-centered radical formed after the initial addition of a thiyl radical can, instead of abstracting a hydrogen from a thiol, add to another molecule of this compound. This initiates a chain-growth polymerization process that competes with the desired step-growth thiol-ene reaction. This side reaction is more prevalent if the concentration of the thiol is low relative to the alkene or if the rate of hydrogen abstraction (chain transfer) is slow.

In olefin metathesis reactions, such as cross-metathesis, self-metathesis of this compound can occur, leading to the formation of a symmetrical C14 diene and ethylene (B1197577) gas. While this is a metathesis reaction, it is an undesired side product if the goal is to couple the silane with a different alkene partner. Furthermore, isomerization of the double bond along the alkyl chain can be an unwanted side reaction with certain metathesis catalysts, leading to a mixture of internal olefins that may be less reactive or unreactive in subsequent steps. sigmaaldrich.com

Interaction Studies with Environmental and Chemical Species

The terminal double bond of this compound makes it reactive toward various environmental and chemical species, particularly atmospheric oxidants. The main initiators of its atmospheric degradation are the hydroxyl radical (•OH), ozone (O₃), and the nitrate radical (NO₃). researchgate.netresearchgate.net

Reaction with Hydroxyl Radical (•OH): During the daytime, the •OH radical is the most important atmospheric oxidant. It reacts rapidly with the alkene via electrophilic addition to the double bond. The addition can occur at either carbon of the double bond, but it is typically faster at the terminal carbon, which results in a more stable secondary alkyl radical at the adjacent carbon. This radical then reacts swiftly with atmospheric O₂ to form a peroxy radical (RO₂). The fate of this peroxy radical—reacting with NO, NO₂, or HO₂—dictates the formation of a complex mixture of secondary products, including hydroperoxides, alcohols, carbonyls, and organic nitrates. morressier.com

Reaction with Ozone (O₃): As detailed in section 3.2.1.3, ozonolysis cleaves the double bond to produce a C7 surface-bound aldehyde and formaldehyde. biu.ac.il This reaction also produces Criegee intermediates, which are a significant non-photolytic source of atmospheric •OH radicals, contributing to further oxidative chemistry. rsc.org

Reaction with Nitrate Radical (NO₃): The reaction with NO₃, dominant at night, leads to the formation of organic nitrates and carbonyls through a radical pathway, as described previously. nih.gov The efficiency of organic nitrate formation is a key factor in the atmospheric nitrogen cycle, as these compounds can act as reservoirs for NOx. nih.gov

| Oxidant | Primary Reaction Type | Typical Conditions | Significance |

|---|---|---|---|

| Hydroxyl Radical (•OH) | Radical Addition | Daytime (Photochemical) | Major daytime degradation pathway for alkenes. researchgate.net |

| Ozone (O₃) | 1,3-Dipolar Cycloaddition (Ozonolysis) | Daytime and Nighttime | Cleaves the C=C bond; source of carbonyls and Criegee intermediates. rsc.org |

| Nitrate Radical (NO₃) | Radical Addition | Nighttime | Major nighttime degradation pathway; forms organic nitrates. nih.gov |

Gaseous Nitric Acid (HNO3) Interactions with this compound Self-Assembled Monolayers

Self-assembled monolayers of this compound on silicon substrates create a well-defined organic surface. illinois.edu The terminal carbon-carbon double bond of the octenyl chain serves as a reactive site for further chemical transformations. illinois.edu While direct studies on the interaction of gaseous nitric acid with this compound SAMs are not extensively documented, valuable insights can be drawn from studies on analogous alkyltrichlorosilane SAMs.

Research on the interaction of gaseous nitric acid with alkyl self-assembled monolayers reveals that the process is complex and involves both adsorption and dissociation of the nitric acid molecule on the surface. escholarship.org For a this compound SAM, two primary reaction sites are available for interaction with gaseous HNO3: the siloxane linkage at the substrate interface and the terminal alkene group.

The interaction at the siloxane headgroup region is expected to be similar to that observed for other alkylsilane SAMs. Studies on octadecyltrichlorosilane (OTS) SAMs have shown that nitric acid can be retained in its molecular form within the monolayer, especially in the presence of defects. escholarship.org The terminal double bond of the this compound, however, introduces a unique reaction pathway. Alkenes are known to react with nitric acid, leading to a variety of products including nitroalkenes, nitrates, and oxidation products. The exact product distribution would depend on the reaction conditions, including the concentration of nitric acid and the presence of other atmospheric components.

Influence of Humidity on Surface Interactions and Product Formation

Humidity plays a critical role in the surface chemistry of silane-based SAMs and their interactions with gaseous species. acs.org The formation of this compound SAMs itself is dependent on the presence of a thin layer of water on the substrate surface for the hydrolysis of the trichlorosilyl headgroup. acs.org

In the context of nitric acid interactions, humidity can significantly influence both the uptake and the reaction pathways. Studies on other surfaces have shown that the uptake of nitric acid generally increases with relative humidity. copernicus.org For a this compound SAM, increased humidity would likely lead to a higher concentration of water molecules at the surface and within the monolayer. This can facilitate the dissociation of adsorbed nitric acid into nitrate and hydronium ions. escholarship.org

The presence of water can also affect the reaction at the terminal double bond. For instance, the reaction of alkenes with nitric acid in the presence of water can lead to the formation of nitro alcohols. The increased polarity at the surface due to adsorbed water could also influence the orientation of the reacting species and thus the stereochemistry of the products. Research on octadecyltrichlorosilane has demonstrated that the conversion of silane to silanol is heavily dependent on relative humidity, with complete conversion occurring rapidly at high humidity levels. researchgate.net

Theoretical and Computational Approaches to Reaction Mechanism Elucidation

To gain a deeper, molecular-level understanding of the complex interactions at the surface of this compound SAMs, theoretical and computational methods are invaluable. These approaches can provide insights into reaction energetics, transition states, and the dynamics of molecular interactions that are often difficult to probe experimentally.

Molecular Dynamics Simulations of Surface Interactions

MD simulations have shown that nitric acid molecules can intercalate into defects within an alkyl SAM, where they are shielded from dissociation by water molecules. escholarship.org For a this compound SAM, MD simulations could be employed to investigate:

The preferred adsorption sites for nitric acid and water molecules on the SAM surface.

The orientation of the terminal octenyl chains and how this is affected by the presence of adsorbates.

The diffusion of nitric acid and water within the monolayer.

The structural changes in the SAM as a result of chemical reactions.

Such simulations would provide a dynamic picture of the surface interactions and help to interpret experimental findings.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules and to study reaction mechanisms. DFT calculations can be used to determine the geometries of reactants, products, and transition states, as well as the activation energies for different reaction pathways.

For the this compound system, DFT could be applied to investigate several key aspects of its reactivity with nitric acid:

Hydrolysis of the Trichlorosilyl Headgroup: DFT studies on the hydrolysis of methyltrichlorosilane (B1216827) have shown that the reaction proceeds via a nucleophilic substitution-cooperative elimination mechanism with a relatively low activation energy. scispace.com A similar mechanism is expected for this compound.

Reaction at the Terminal Alkene: DFT calculations could be used to explore the different possible reaction pathways between the C=C double bond and nitric acid. This would involve calculating the energy profiles for addition, substitution, and oxidation reactions to predict the most likely products under different conditions.

By combining the results of MD simulations and DFT calculations, a comprehensive theoretical model of the chemical reactivity of this compound SAMs can be developed. This would not only enhance our fundamental understanding of the surface chemistry but also guide the design of functional surfaces with tailored properties.

Advanced Applications of 7 Octenyltrichlorosilane in Materials Science and Engineering

Engineering of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on solid surfaces. The formation of SAMs using 7-octenyltrichlorosilane (B132810) has garnered significant interest due to the compound's unique ability to create a reactive and functionalizable surface. The trichlorosilane (B8805176) group provides a strong anchor to various substrates, while the terminal vinyl group offers a site for further chemical modifications.

Kinetics and Morphology of SAM Formation from this compound

The formation of self-assembled monolayers is a dynamic process that generally occurs in two steps: an initial, rapid adsorption of molecules to the surface, followed by a slower organization of these molecules into a well-ordered monolayer. wikipedia.org The kinetics of this process for this compound (also referred to as OCT) are influenced by several factors, including the properties of the adsorbate, solvent, and substrate. wikipedia.org

Studies on the contact printing of this compound on Si(100) wafers have shown that full monolayers can be achieved at room temperature with printing times of 120-180 seconds. illinois.eduacs.orgnih.gov The assembly process appears to follow Langmuir adsorption kinetics, where the rate of deposition is proportional to the available free surface area. wikipedia.orgillinois.eduacs.org The rate of film growth has been observed to increase with both ambient humidity and the concentration of the this compound solution used. illinois.eduacs.orgnih.gov For instance, at a dew point of 10 °C and an ink concentration of 50 mM in toluene, the observed film growth rate constant was 0.05 s⁻¹. illinois.eduacs.orgnih.gov When the ambient humidity was lower (dew points of 1–3 °C), the assembly rate was approximately halved. illinois.eduacs.orgnih.gov

The morphology of the resulting SAM is also dependent on the deposition conditions. Uniform, high-coverage films of this compound can be readily obtained. acs.orgnih.gov However, using overly concentrated solutions can lead to the formation of adsorbed particles, which are believed to be siloxane polymers formed from the hydrolysis of the ink. illinois.eduacs.orgnih.gov In the initial to intermediate stages of deposition, the SAM consists of high-coverage, solid-like domains. illinois.edu Atomic force microscopy (AFM) reveals a granular surface texture for these monolayer domains. acs.org

Control of Grafting Density and Monolayer Quality

The quality and grafting density of this compound SAMs are critical for their performance in various applications. Several factors influence these properties, including the purity of the silane (B1218182), the concentration of the deposition solution, and the reaction conditions.

The presence of impurities can affect the final physical properties of the SAM. wikipedia.org For instance, the use of high-purity alkanethiols is known to enhance the integrity and kinetics of SAM formation. sigmaaldrich.com Similarly, for this compound, ensuring the purity of the compound is crucial for achieving well-ordered monolayers.

The concentration of the this compound solution plays a significant role. Low concentrations generally require longer immersion times but can result in highly crystalline domains. wikipedia.org Conversely, high concentrations can lead to the formation of undesirable polysiloxane particles on the surface. illinois.eduacs.orgnih.gov Therefore, optimizing the concentration is key to obtaining a uniform, high-coverage film. acs.orgnih.gov

The presence of water is another critical factor. Surface-bound water is necessary to hydrolyze the organotrichlorosilanes to organosilanols, which then cross-link and bind to the substrate. illinois.edu However, an excess of water can lead to the unwanted condensation of the alkyltrichlorosilane in the solution, while insufficient water can result in poorly organized SAMs with low surface coverage. illinois.edu Vapor phase deposition of this compound is a technique that can achieve superior regularity and dense stacking of the organo-silanes compared to liquid phase deposition. aip.org

Influence of Substrate Material on SAM Formation (e.g., Germanium, Silicon, Glass)

The nature of the substrate material significantly influences the formation and quality of this compound SAMs. The trichlorosilane headgroup readily reacts with hydroxyl (-OH) groups present on the surfaces of materials like silicon, glass, and certain metal oxides to form stable siloxane (Si-O-Si) bonds. smolecule.com

Silicon (Si): Silicon wafers, often with a native oxide layer (SiOx), are a common substrate for SAM formation. illinois.eduacs.orguga.edu The deposition of this compound on Si(100) has been extensively studied, demonstrating the formation of densely packed and well-ordered monolayers. illinois.eduacs.orgresearchgate.net

Germanium (Ge): Germanium is another substrate used for SAM formation, particularly in attenuated total reflectance (ATR) infrared spectroscopy studies due to its wide spectral range. rsc.orgresearchgate.net However, the formation of tightly packed and highly oriented monolayers on germanium surfaces is reported to be less reproducible than on silicon. rsc.org This may be due to the relative instability of the germanium oxide (GeO₂) layer compared to silicon oxide. rsc.org The surface density of a monolayer on germanium is generally not as high as on silicon. rsc.org

Glass: Glass surfaces, being rich in hydroxyl groups, are also suitable substrates for the formation of this compound SAMs. aip.orguga.edu These SAMs are used to modify the surface properties of glass for various applications. aip.org The preparation often involves cleaning the glass to ensure a pristine surface for the silanization reaction. rsc.org

Tailoring Surface Properties through SAM Formation (e.g., Hydrophilicity/Hydrophobicity)

A key advantage of using this compound for SAM formation is the ability to precisely tailor the surface properties of a substrate. The octenyl group, being a hydrocarbon chain, imparts a hydrophobic (water-repelling) character to the surface. smolecule.com

The formation of a this compound SAM on a hydrophilic substrate like glass or silicon oxide results in a significant change in its wetting properties. The water contact angle, a measure of hydrophobicity, is around 100° for a surface coated with a this compound SAM, indicating a hydrophobic surface. aip.org In contrast, a clean silicon nitride surface has a water contact angle of 28°–30°. aip.org

Interestingly, the terminal vinyl group of the this compound monolayer provides a reactive handle for further chemical modifications. For example, the vinyl groups can be oxidized to change the surface from hydrophobic to hydrophilic. researchgate.net This ability to post-functionalize the SAM allows for the creation of surfaces with tailored chemical and physical properties for specific applications.

Studies have also shown that while the oxidation of a this compound SAM introduces polar functional groups, it only slightly enhances water uptake, suggesting that oxidation alone may not be a reliable predictor of increased hydrophilicity. nih.gov

Surface Functionalization and Interface Engineering

The ability of this compound to form robust monolayers with reactive terminal groups makes it an invaluable tool for surface functionalization and interface engineering. This involves modifying the surface of a material to alter its properties or to create a well-defined interface between different materials.

Covalent Attachment of Organic Functionalities to Inorganic Substrates

A primary application of this compound is the covalent attachment of organic functionalities to inorganic substrates. smolecule.com The process relies on the dual reactivity of the molecule. The trichlorosilane group forms strong covalent siloxane bonds with hydroxylated inorganic surfaces such as glass, silica (B1680970), and metal oxides. smolecule.com This creates a stable, anchored organic layer.

The terminal vinyl group of the attached 7-octenylsilane molecule then serves as a versatile platform for a wide range of subsequent chemical reactions. This allows for the introduction of various organic functionalities onto the inorganic substrate. For example, the vinyl group can undergo reactions such as:

Oxidation: To introduce carboxylic acid or other oxygen-containing groups, rendering the surface more hydrophilic. researchgate.net

Polymerization: To initiate surface-grafted polymer chains.

Click Chemistry: For the efficient and specific attachment of biomolecules or other functional molecules.

This ability to covalently link organic molecules to inorganic materials is crucial for a variety of advanced applications, including the development of biosensors, biocompatible materials, and specialized coatings. smolecule.com For instance, multiwalled carbon nanotubes have been functionalized with this compound to improve their dispersion in a silicone matrix and enhance the mechanical properties of the resulting composite material. researchgate.net

Data Tables

Table 1: Kinetic Data for this compound SAM Formation on Si(100)

| Parameter | Condition | Value | Reference |

|---|---|---|---|

| Time for full monolayer formation | Contact printing, room temperature | 120-180 s | illinois.eduacs.orgnih.gov |

| Film growth rate constant | 50 mM OCT in toluene, dew point 10 °C | 0.05 s⁻¹ | illinois.eduacs.orgnih.gov |

| Film growth rate constant | 50 mM OCT in toluene, dew point 1-3 °C | ~0.025 s⁻¹ | illinois.eduacs.orgnih.gov |

| Limiting film thickness | Immersion in 50 mM OCT in toluene | ~7 Å | acs.org |

Table 2: Surface Properties Modified by this compound SAMs

| Substrate | Surface Treatment | Water Contact Angle | Reference |

|---|---|---|---|

| Glass | Silanization with 7-OTCS | ~100° | aip.org |

Creation of Biomimetic Surfaces for Academic Research

This compound (OTS) is a key compound in the development of biomimetic surfaces, which are synthetic surfaces designed to imitate biological systems for academic study. Its primary function is to form a stable, self-assembled monolayer (SAM) on various substrates, providing a foundation for further functionalization. The trichlorosilane group reacts readily with hydroxyl (-OH) groups present on materials like glass, silicon wafers, and certain polymers, forming strong covalent siloxane bonds (Si-O-Si). smolecule.comnih.gov This initial layer presents terminal octenyl (vinyl) groups, which can be chemically modified for specific research applications. nih.gov

Researchers utilize this compound to control surface properties crucial for biological studies. For instance, it has been used to coat substrates like silicon wafers, glass, and PDMS to create tailored surfaces for investigating cell behavior. researchgate.net By creating a hydrophobic surface, this compound can influence the adhesion and spreading of cells and other biomolecules, a critical factor in tissue engineering and fundamental cell biology research. mdpi.comresearchgate.net In one study, glass coverslips were rendered hydrophobic by treatment with this compound, which in turn controlled the geometry of 3D-printed microstructures, demonstrating its utility in creating topographically defined surfaces for cell culture. mdpi.com

A significant area of research involves the multi-step modification of OTS-coated surfaces to mimic the extracellular matrix or cell membranes. researchgate.nettum.de A common protocol involves the oxidation of the terminal vinyl groups of the bound this compound to create carboxylic acid (-COOH) groups. rsc.orgfrontiersin.org These acidic groups can then be used to covalently attach polymers, proteins, or other biomolecules, creating complex, functional surfaces that can attract, kill, and release bacteria, or study cellular responses to specific chemical cues. researchgate.netfrontiersin.org

Table 1: Applications of this compound in Creating Biomimetic Surfaces An interactive table summarizing substrates coated with 7-OTS and the resulting surface property or application.

| Substrate | Surface Treatment | Resulting Property | Research Application | Source(s) |

|---|---|---|---|---|

| Glass, Silicon Wafer, PDMS | Coating with this compound (7OTS) | Creates a base layer for further polymerization | Development of contact-killing and release antibacterial surfaces | researchgate.net |

| Glass Coverslips | Immersion in this compound solution | Hydrophobic surface | Control of feature size in 3D micro-printing for biological studies | mdpi.com |

| Germanium | Spontaneous reaction with this compound | Functionalized monolayer | In-situ monitoring of the development of biomimetic surfaces | nih.gov |

Functionalization for Biosensor Development

The ability of this compound to form well-defined and modifiable self-assembled monolayers makes it highly valuable for the development of biosensors. smolecule.comehu.es In this context, it acts as a molecular linker, covalently attaching a sensing molecule (bioreceptor) to an inorganic transducer surface, such as glass or silicon oxide. smolecule.com The development of these surfaces is a critical step in biosensor design, as the successful attachment of bioreceptor molecules is necessary for the sensor's function. rsc.org

Detailed research has demonstrated a multi-step process for creating immunosensors using this compound. In one example, a surface was first functionalized with this compound. rsc.org The exposed vinyl groups on the surface were then oxidized using potassium permanganate (B83412) and sodium periodate (B1199274) to form carboxylate groups. rsc.org These carboxylate groups were subsequently used to covalently link antibodies to the surface via an EDC/NHS coupling reaction, creating a functional immunosensor for detecting specific target proteins. rsc.org This method highlights how the versatile chemistry of the octenyl group can be exploited to build complex biological interfaces. The optimization of such biomimetic surfaces is crucial for the performance of biosensors and other medical assays. nih.gov

Table 2: Step-by-Step Functionalization of a Biosensor Surface Using this compound An interactive table outlining the process for biosensor functionalization. | Step | Procedure | Purpose | Source(s) | | :--- | :--- | :--- | :--- | | 1 | Silanization | A transducer surface is treated with this compound in toluene. | Forms a stable, covalently bound monolayer with terminal vinyl groups. | rsc.org | | 2 | Oxidation | The vinyl groups are oxidized using permanganate and periodate. | Converts the terminal vinyl groups into reactive carboxylate groups. | rsc.org | | 3 | Activation & Coupling | The carboxylates are activated with EDC/NHS. | Prepares the surface for linking with the amine groups of biomolecules. | rsc.org | | 4 | Immobilization | Antibodies are introduced to the activated surface. | Covalently attaches the bioreceptor (antibody) to the sensor surface. | rsc.org |

Applications in Microfluidic Devices for Surface Property Control

In the field of microfluidics, which involves the manipulation of small fluid volumes in channels of micrometer dimensions, the control of surface properties is paramount. platypustech.comineosopen.org this compound is employed in microfluidic devices to precisely modify the surface characteristics of materials like glass and polydimethylsiloxane (B3030410) (PDMS), which are commonly used to fabricate these devices. smolecule.comnih.gov The primary application is to control the wettability of the microchannel walls, typically rendering them hydrophobic (water-repelling). smolecule.commdpi.com

This surface modification is critical because it prevents the adsorption of aqueous reagents, proteins, or cells onto the channel walls, ensuring smooth and predictable fluid flow. Research has shown that by functionalizing glass substrates with this compound to create hydrophobic surfaces, the spreading of a UV-curable polymer ink could be controlled. mdpi.com This allowed for the precise fabrication of microstructures with greater height and smaller width than on untreated, more hydrophilic surfaces. mdpi.com This level of control over the physical dimensions of micro-features is essential for the design and performance of complex microfluidic systems used in chemical synthesis and biological analysis. ineosopen.orgmdpi.com

Development of Polymer Composites and Nanocomposites

Interfacial Adhesion Promotion between Organic Polymers and Inorganic Fillers

This compound functions as a silane coupling agent, a class of molecules known for their ability to bridge the interface between dissimilar materials, specifically organic polymers and inorganic fillers. smolecule.com The performance of polymer composites is largely dictated by the strength of the adhesion at this interface. rsc.org Weak adhesion can lead to poor mechanical properties, as stresses are not efficiently transferred from the polymer matrix to the reinforcing filler. rsc.orgmdpi.com

The bifunctional nature of this compound is key to its role in promoting adhesion. The trichlorosilane end of the molecule forms strong, durable covalent bonds with hydroxyl groups on the surface of inorganic fillers like silica or glass. smolecule.com Simultaneously, the organic octenyl group at the other end can interact with or, more importantly, co-react with the polymer matrix during polymerization or cross-linking. researchgate.net This creates a robust chemical bridge across the interface, significantly improving interfacial adhesion compared to the weak van der Waals forces that would otherwise exist. nih.gov This enhanced adhesion is critical for creating composite materials with improved structural integrity and mechanical performance. rsc.org

Functionalization of Carbon Nanotubes (CNTs) with this compound

Carbon nanotubes (CNTs) possess exceptional mechanical and electrical properties, but their tendency to agglomerate due to strong van der Waals forces hinders their use as reinforcement in polymer composites. nih.govazonano.com Functionalization, the process of attaching chemical groups to the CNT surface, is necessary to overcome this challenge. nih.gov this compound has been successfully used to functionalize multiwalled carbon nanotubes (MWNTs) to improve their compatibility with polymer matrices, particularly silicone elastomers like polydimethylsiloxane (PDMS). researchgate.netnih.gov

The functionalization process typically involves an initial oxidation of the CNTs to create hydroxyl or carboxyl groups on their surface, which then serve as reactive sites for the trichlorosilane group of the this compound to attach. nih.gov Research has shown that the terminal vinyl group of the attached this compound plays a critical role. researchgate.net In a study involving Sylgard®184 silicone, the vinyl-terminated organosilane was able to form covalent Si-C bonds with the silicone matrix during its curing process. researchgate.net This covalent linkage, combined with the improved compatibility from the siloxane network formed on the CNT surface, led to a significant enhancement of the composite's Young's modulus by up to 50% at a low loading of just 0.2 wt% of functionalized MWNTs. researchgate.net

Table 3: Comparison of CNT Functionalization Agents in a Silicone Composite An interactive table based on research findings comparing the effect of different silane functional groups on composite mechanical properties.

| Functionalization Agent | Key Feature of Agent | Effect on Composite Properties | Rationale | Source(s) |

|---|---|---|---|---|

| This compound | Terminal vinyl group | Significant enhancement of Young's Modulus (up to 50% at 0.2 wt%) | The vinyl group forms covalent bonds with the silicone matrix, improving stress transfer. | researchgate.net |

Dispersion Enhancement in Polymer Matrices

A primary goal of functionalizing CNTs is to enhance their dispersion within a polymer matrix. nih.govazonano.com Pristine CNTs are difficult to disperse evenly, leading to the formation of aggregates that can act as defect sites and degrade the composite's properties. nih.gov Functionalizing CNTs with this compound improves dispersion through two main mechanisms.

First, the silanization process grafts molecules onto the CNT surface, which helps to physically separate the nanotubes and reduce the strong van der Waals attractions between them. nih.gov Second, the chemical nature of the grafted layer can be tailored to be compatible with the polymer matrix. researchgate.net In the case of using this compound to functionalize CNTs for a PDMS matrix, the silane molecules can hydrolyze and condense to form a siloxane network on the CNT surface. researchgate.net This siloxane coating is chemically similar to the PDMS matrix, which greatly improves the compatibility and miscibility between the filler and the polymer, leading to a more homogeneous and stable dispersion. researchgate.net This enhanced dispersion allows for a more effective transfer of load from the polymer to the nanotubes, realizing the potential for mechanical reinforcement. researchgate.net

Mechanical Property Enhancement (e.g., Young's Modulus)

The incorporation of functionalized multi-walled carbon nanotubes (MWNTs) with this compound into a silicone matrix demonstrates a significant enhancement of mechanical properties. researchgate.net Research has shown that even at a low loading of 0.2 wt%, the Young's modulus of the composite can increase by up to 50%. researchgate.net This improvement is attributed to the good compatibility of the siloxane network-coated MWNTs within the silicone matrix and the covalent bonds formed between the terminal vinyl groups of the this compound and the host matrix. researchgate.net The vinyl groups play a crucial role in both the dispersion of the functionalized MWNTs and the resulting mechanical properties of the composite. researchgate.net

Integration with Silicone Elastomers for Advanced Composites

This compound is utilized for the surface modification of multi-walled carbon nanotubes (MWNTs) to improve their dispersion and interaction within silicone elastomers like Sylgard® 184. researchgate.net This functionalization is key to creating advanced composites with superior properties. researchgate.netmdpi.com The process involves silanization of the MWNTs, which are then integrated into the silicone matrix. researchgate.net The terminal vinyl groups of the this compound molecules are essential for creating covalent links with the forming silicone matrix, which contributes to the enhanced mechanical performance of the resulting composite material. researchgate.net

Fabrication of Advanced Thin Films and Hybrid Materials

The unique chemical structure of this compound makes it a valuable precursor in the fabrication of advanced thin films and hybrid materials for electronic applications.

Molecular-Atomic Layer Deposition (MALD) for Organic-Inorganic Hybrid Dielectrics

Molecular-Atomic Layer Deposition (MALD) is a technique used to create ultrathin and uniform organic-inorganic hybrid films. researchgate.netwikipedia.org This method allows for the precise, layer-by-layer construction of materials with tunable properties. researchgate.nethelsinki.fi

Researchers have successfully fabricated organic-inorganic hybrid films using this compound (7-OTS) and trimethylaluminum (B3029685) (TMA) through the MALD process. researchgate.net In this process, the alkene terminal groups of the 7-OTS molecules are converted to carboxylic acid groups using ozone. researchgate.net TMA is then used as a linker to construct multilayers of the OTS molecules. researchgate.net This results in uniform, smooth, and amorphous hybrid thin films with excellent insulating properties. researchgate.net These films exhibit a relatively high dielectric constant of approximately 5.0 and a low leakage current density. researchgate.net

Table 1: Properties of 7-OTS/TMA Hybrid Films

| Property | Value |

|---|---|

| Dielectric Constant | ~5.0 |

| Film Characteristics | Uniform, smooth, amorphous |

The 7-OTS/TMA hybrid material has been effectively used as a back gate dielectric in zinc oxide (ZnO) based thin film transistors (TFTs). researchgate.net These TFTs, with the ZnO channel layer deposited in-situ via MALD, demonstrate promising performance characteristics under low voltage operation. researchgate.net In one study, a self-assembled monolayer (SAM) of this compound printed on an aluminum oxide dielectric in a pentacene-based TFT led to a significant threshold voltage shift of 3V under -5V operation and increased device current. rsc.orgrsc.org This modification improved the inverter gain to approximately 50 at a supply voltage of -20V. rsc.org

Table 2: Performance of ZnO TFTs with 7-OTS/TMA Hybrid Dielectric

| Parameter | Value |

|---|---|

| Field Effect Mobility | ~0.43 cm² V⁻¹ s⁻¹ |

| Threshold Voltage | ~1 V |

| On/Off Ratio | ~10³ |

Surface-Initiated Polymerization from this compound-Modified Surfaces

This compound plays a crucial role in surface-initiated polymerization, a method used to grow polymer chains from a substrate to form dense polymer brushes. researchgate.netillinois.edu This "grafting from" approach involves attaching an initiator to the surface, from which the polymer growth is initiated. mdpi.com

In one method, a mixed primer layer of this compound and octyltrichlorosilane is deposited on a Si/SiO2 surface. illinois.edu This surface is then treated with a ruthenium alkylidene catalyst. illinois.edu The tethered catalyst then initiates the ring-opening metathesis polymerization (ROMP) of norbornene derivatives, resulting in the growth of thin polymer films. illinois.edu The concentration of the this compound in the primer layer significantly influences the efficiency of the polymerization process. illinois.edu

Grafting-From Polymerization Techniques (e.g., SI-ROMP)

Surface-initiated polymerization (SIP) is a powerful technique for modifying the surfaces of materials, and this compound plays a crucial role as a surface-anchoring agent. One prominent "grafting-from" technique where it finds application is Surface-Initiated Ring-Opening Metathesis Polymerization (SI-ROMP). nih.govresearchgate.net This method allows for the growth of polymer chains directly from a substrate, creating a dense layer of tethered polymers known as a polymer brush. nih.govcmu.edu

The process typically involves three main steps:

Surface Functionalization: The substrate, often a silicon wafer or another material with hydroxyl groups, is treated with this compound. researchgate.net The trichlorosilyl (B107488) group reacts with the surface hydroxyls to form a stable, covalent self-assembled monolayer (SAM). This leaves the octenyl group's terminal double bond exposed on the surface.

Catalyst Immobilization: A metathesis catalyst, such as a Grubbs-type ruthenium catalyst, is introduced. The catalyst attaches to the surface-bound octenyl groups. researchgate.net

Polymerization: The substrate, now functionalized with the initiator, is exposed to a monomer, such as a cyclic olefin (e.g., norbornene or cyclooctadiene). nih.govresearchgate.net The catalyst initiates the ring-opening polymerization of the monomer, causing polymer chains to grow from the surface. nih.govresearchgate.net

A key advantage of using this compound in SI-ROMP is the ability to control the grafting density of the resulting polymer brushes by co-depositing it with a non-reactive silane like octyltrichlorosilane. researchgate.net This allows for precise tuning of the surface properties. For instance, in one study, a mixture of this compound and octyltrichlorosilane was used to control the density of initiator sites on a Si/SiO2 surface for the subsequent SI-ROMP of norbornene derivatives. researchgate.net

SI-ROMP has been successfully used to grow a variety of polymer films on different substrates, including silicon wafers, gold, and even cellulose (B213188) fibers. nih.govresearchgate.net The technique enables the rapid growth of polymer films with controlled thickness. For example, the SI-ROMP of cyclooctadiene from a this compound-modified surface yielded 1,4-polybutadiene films with a thickness of approximately 40 nm. nih.gov

| Parameter | Description | Relevance of this compound |